2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide
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Overview
Description
2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with fluoro and iodo groups, as well as an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of fluoro and iodo groups onto the benzene ring through electrophilic aromatic substitution.
Amidation: Formation of the benzamide by reacting the halogenated benzene derivative with oxetan-3-amine under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzamide: Lacks the oxetane ring, which may affect its reactivity and binding properties.
2-Fluoro-5-chloro-N-(oxetan-3-yl)benzamide: Substitution of iodine with chlorine could result in different chemical and biological properties.
2-Fluoro-5-iodo-N-(methyl)benzamide: Replacement of the oxetane ring with a methyl group, potentially altering its steric and electronic characteristics.
Uniqueness
2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide is unique due to the presence of both fluoro and iodo substituents along with an oxetane ring. This combination of functional groups can impart distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-iodo-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO2/c11-9-2-1-6(12)3-8(9)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZRZWGJHFMZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=CC(=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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